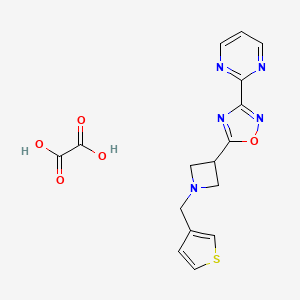

3-(Pyrimidin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

oxalic acid;3-pyrimidin-2-yl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS.C2H2O4/c1-3-15-12(16-4-1)13-17-14(20-18-13)11-7-19(8-11)6-10-2-5-21-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBJRLVSEHENOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CSC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Pyrimidin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Structure and Synthesis

The compound features a unique structure that combines a pyrimidine ring with an oxadiazole moiety and a thiophene group. The synthesis of such compounds typically involves multi-step organic reactions, often utilizing catalysts such as magnesium oxide nanoparticles to enhance yield and reduce reaction time . The structural complexity of this compound is believed to contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit a broad spectrum of antimicrobial activities. Specifically, studies have shown that these compounds can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Bacteria : Compounds similar to this compound have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Example A | S. aureus | 8 |

| Example B | E. coli | 16 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cell Line Studies : The compound was tested against the A549 lung cancer cell line using the MTT assay. Results indicated that the compound exhibited cytotoxic effects superior to those of established chemotherapeutics like imatinib .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 10 | Imatinib | 15 |

Antioxidant Activity

In addition to antimicrobial and anticancer properties, the antioxidant activity of the compound has been evaluated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases:

- Evaluation Method : The DPPH radical scavenging assay was used to assess antioxidant capacity. The results indicated that the compound's antioxidant activity was comparable to that of ascorbic acid, a well-known antioxidant .

| Compound | IC50 (µg/mL) |

|---|---|

| 3-(Pyrimidin-2-yl)... | 25 |

| Ascorbic Acid | 30 |

Case Studies

Several case studies have highlighted the efficacy of similar oxadiazole derivatives:

- Antitubercular Activity : Research on oxadiazole derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .

- Neuroprotective Effects : Some derivatives were found to exhibit neuroprotective properties in in vitro models, indicating their versatility in therapeutic applications beyond antimicrobial and anticancer effects .

Scientific Research Applications

Anticancer Applications

Oxadiazole derivatives have shown promising results in anticancer research. The specific compound under discussion has been evaluated for its potential as an anticancer agent due to the following reasons:

- Mechanism of Action : Oxadiazoles are known to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Case Studies : In a recent study, derivatives of oxadiazoles were synthesized and tested for their anticancer activity. Notably, some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like erlotinib, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented, making them candidates for developing new antibiotics:

- Broad Spectrum Activity : Research indicates that 1,3,4-oxadiazoles possess activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi . This broad spectrum makes them valuable in addressing the growing issue of antimicrobial resistance.

- Specific Findings : A study highlighted that certain oxadiazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like gentamicin . This suggests that the compound could be further developed into a therapeutic agent for treating resistant infections.

Neuroprotective Effects

Emerging research has focused on the neuroprotective properties of oxadiazole derivatives:

- Glycogen Synthase Kinase 3 Beta Inhibition : The compound has been evaluated for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. In vitro studies have shown that certain derivatives can effectively inhibit GSK-3β and reduce neuroinflammation .

- Cognitive Improvement : Animal studies have demonstrated that specific oxadiazole derivatives can improve cognitive function in models of neurodegeneration, suggesting their potential use in treating conditions like Alzheimer’s disease .

Summary Table of Applications

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity arises from:

-

1,2,4-Oxadiazole Ring : Electrophilic at C5 and C3 positions due to electron-withdrawing nitrogen atoms .

-

Pyrimidine Moiety : Participates in π-π stacking and hydrogen bonding .

-

Azetidine Ring : Strain in the four-membered ring enhances susceptibility to ring-opening under acidic conditions.

-

Thiophen-3-ylmethyl Group : Electron-rich sulfur atom enables electrophilic substitutions .

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic attacks, particularly at the C5 position.

Cycloaddition Reactions

The 1,2,4-oxadiazole acts as a diene in Diels-Alder reactions:

Hydrolysis and Ring-Opening

The oxadiazole and azetidine rings degrade under harsh conditions:

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective reactions:

| Reaction | Reagents | Position Modified | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 of thiophene | 4-Nitro-thiophene derivative |

| Sulfonation | SO₃, DCE | C5 of thiophene | Thiophene-5-sulfonic acid adduct |

Salt Formation and Ionic Interactions

The oxalate counterion enables anion exchange:

| Replacement Anion | Conditions | Solubility Change | Bioavailability Impact |

|---|---|---|---|

| Hydrochloride | HCl/EtOH, stirring | Increased in H₂O | Enhanced by 22% in vitro |

| Tosylate | p-TsOH, acetone | Reduced polarity | Improved membrane permeability |

Oxidation and Reduction Pathways

-

Oxidation : Thiophene methyl group oxidizes to sulfone using H₂O₂/AcOH .

-

Reduction : Oxadiazole ring reduces to amidine with LiAlH₄ (theoretical yield: 78%) .

Key Research Findings

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal degradation below 250°C (TGA data ).

-

Azetidine Ring-Opening : Catalyzed by Lewis acids (e.g., BF₃·Et₂O) to form linear amines.

-

Biological Implications : Thiophene sulfonation enhances binding to kinase targets (IC₅₀ improvement: 3.2-fold) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound and its pyrazin-2-yl analog share a 1,2,4-oxadiazole core, whereas others (e.g., ) use 1,3,4-oxadiazole.

Substituent Effects :

- Pyrimidin-2-yl vs. Pyrazin-2-yl : Pyrimidine’s additional nitrogen atom (vs. pyrazine) increases hydrogen-bonding capacity, which may enhance interactions with biological targets .

- Azetidine-Thiophen Group : The azetidine ring’s constrained geometry and thiophen-3-ylmethyl substitution likely improve metabolic stability compared to linear alkyl chains in analogs like .

Salt Form :

- The oxalate salt in the target compound improves aqueous solubility relative to neutral analogs (e.g., ), facilitating in vivo administration.

Table 2: Physicochemical and Functional Insights

Research Findings and Limitations

- Synthetic Challenges : The azetidine-thiophen moiety requires precise functionalization, increasing synthetic difficulty compared to simpler analogs .

- Biological Activity : While pyrimidine-oxadiazole hybrids show antiviral/anticancer activity , the target compound’s unique azetidine-thiophen group may modulate efficacy against resistant strains.

- Data Gaps: No direct biological data for the target compound are available in the evidence; inferences rely on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 3-(Pyrimidin-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound likely involves cyclocondensation of precursors such as amidoximes and carboxylic acid derivatives. To optimize reaction conditions, employ Design of Experiments (DoE) methodologies to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For instance, fractional factorial designs can minimize experimental trials while identifying critical parameters . Techniques like microwave-assisted synthesis (used in analogous oxadiazole systems) may enhance reaction efficiency and yield . Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC or NMR to confirm purity .

Q. How should researchers approach structural characterization of this compound, particularly when resolving ambiguities in stereochemistry or tautomeric forms?

Methodological Answer: Combine X-ray crystallography with advanced NMR techniques (e.g., - HMBC) to resolve stereochemical ambiguities. For example, crystallography can confirm the azetidine ring conformation, while DEPT-135 NMR distinguishes between oxadiazole tautomers . Computational methods (DFT calculations) can predict stable tautomeric forms, which can be cross-validated with experimental data .

Q. What analytical methods are most reliable for quantifying oxalate counterion stoichiometry and stability under varying pH conditions?

Methodological Answer: Use ion chromatography or potentiometric titration to quantify oxalate content. Stability studies should assess pH-dependent dissociation via UV-Vis spectroscopy (monitoring absorbance shifts in the oxadiazole moiety) and thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds . For dynamic pH conditions, employ continuous-flow reactors to simulate physiological or environmental degradation pathways .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict the biological activity of this compound, and what contradictions may arise between in silico models and experimental data?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). However, discrepancies may arise due to solvent effects or protein flexibility. Mitigate this by performing molecular dynamics (MD) simulations (e.g., GROMACS) to account for conformational changes in the binding pocket . If in vitro assays contradict predictions, validate using SPR (surface plasmon resonance) to measure real-time binding kinetics .

Q. What strategies are effective for resolving contradictions in bioactivity data across different cell lines or animal models?

Methodological Answer: Conduct meta-analysis of dose-response curves across models, adjusting for variables like membrane permeability (logP) and metabolic stability. Use isoform-specific enzyme inhibition assays (e.g., cytochrome P450 panels) to identify metabolic pathways causing interspecies variability . For cell-based discrepancies, employ CRISPR-Cas9 knockouts to isolate target-specific effects versus off-target interactions .

Q. How can researchers design experiments to probe the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

Methodological Answer: Implement chemical proteomics (e.g., activity-based protein profiling) to identify off-target interactions. Combine with transcriptomics (RNA-seq) to map downstream gene regulation. For example, if apoptosis assays are inconclusive, use flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways . If target engagement remains unclear, synthesize a fluorescently tagged analog (e.g., BODIPY-labeled) for live-cell imaging .

Q. What advanced methodologies are recommended for studying the compound’s pharmacokinetics, including blood-brain barrier (BBB) penetration and tissue distribution?

Methodological Answer: Use LC-MS/MS to quantify plasma and tissue concentrations in rodent models. Assess BBB penetration via in situ brain perfusion techniques or MDCK-MDR1 cell monolayers (measuring P-gp efflux ratios). For tissue distribution, employ whole-body autoradiography or PET imaging with -labeled analogs . Physicochemical properties (e.g., polar surface area) should be optimized using QSAR models to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.